4-bromo-2-(difluoromethoxy)-1-methoxybenzene
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Overview
Description
4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(difluoromethoxy)-1-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-bromo-2-fluoro-1-methoxybenzene.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether as the reagent.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The difluoromethoxy group can be reduced to form difluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Difluoromethyl derivatives.
Scientific Research Applications
4-Bromo-2-(difluoromethoxy)-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 4-bromo-2-(difluoromethoxy)-1-methoxybenzene exerts its effects depends on the specific application:
Enzyme Inhibition: In pharmaceutical research, the compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It can interact with certain receptors, altering their activity and leading to desired biological effects.
Pathways Involved: The pathways involved can vary but often include signal transduction pathways related to the target enzyme or receptor.
Comparison with Similar Compounds
4-Bromo-2-(difluoromethoxy)pyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
4-Bromo-2-fluoro-1-methoxybenzene: Lacks the difluoromethoxy group, affecting its reactivity and applications.
4-Bromo-2,5-difluorobenzoic acid: Contains additional fluorine atoms and a carboxylic acid group, leading to different chemical properties.
Uniqueness: 4-Bromo-2-(difluoromethoxy)-1-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
1261818-69-2 |
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Molecular Formula |
C8H7BrF2O2 |
Molecular Weight |
253 |
Purity |
95 |
Origin of Product |
United States |
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